4-Hydroxy-9-cis-Retinoic acid-d3

Description

Systematic Nomenclature and Isotopic Labeling

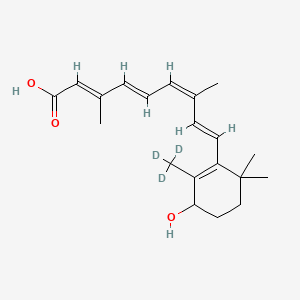

4-Hydroxy-9-cis-Retinoic Acid-d3 is systematically named (2E,4E,6Z,8E)-9-(3-hydroxy-2,6,6-trimethylcyclohexen-1-yl)-3,7-dimethylnona-2,4,6,8-tetraenoic acid-d3 , reflecting its stereochemistry and deuterium substitution. The isotopic labeling involves three deuterium atoms replacing hydrogens at the 2,6,6-trimethyl positions on the cyclohexenyl ring. This compound is cataloged under CAS Registry Number 150737-17-0 (non-deuterated form) and 71749326 (deuterated form).

Molecular Formula and Deuterium Substitution Patterns

The molecular formula is C₂₀H₂₅D₃O₃ , with a molecular weight of 319.5 g/mol . Deuterium substitution occurs at three methyl groups:

- Position 2 : One deuterium on the cyclohexenyl ring.

- Position 6 : Two deuterium atoms on the adjacent methyl groups.

This labeling reduces metabolic lability while preserving the compound’s retinoid activity.

Table 1: Isotopic Composition

| Position | Substitution | Number of Deuterium Atoms |

|---|---|---|

| 2 | CH₂D | 1 |

| 6 | CD₃ | 2 |

2D/3D Structural Elucidation and Conformational Analysis

The structure comprises:

- A cyclohexenyl ring with hydroxyl (-OH) at position 4 and deuterated methyl groups.

- A conjugated tetraenoic acid chain (2E,4E,6Z,8E configuration).

Conformational analysis reveals steric hindrance between the C9 methyl group and the cyclohexenyl ring, favoring a distorted s-cis conformation of the polyene chain. Computational studies show that the 9-cis geometry enables binding to retinoid X receptors (RXRs) by maintaining a 30° dihedral angle between the ring and carboxylate group.

Spectroscopic Fingerprints (NMR, IR, MS)

Nuclear Magnetic Resonance (NMR)

Infrared Spectroscopy (IR)

Mass Spectrometry (MS)

Table 2: Key Spectral Data

| Technique | Key Signals | Interpretation |

|---|---|---|

| ¹H NMR | δ 6.67 (d), δ 1.84 (s) | Olefinic protons, CD₃ groups |

| IR | 3450 cm⁻¹, 1710 cm⁻¹ | Hydroxyl, carboxylic acid groups |

| ESI-MS | m/z 319.5 [M+H]⁺ | Molecular ion peak |

Propriétés

Numéro CAS |

1346606-78-7 |

|---|---|

Formule moléculaire |

C20H28O3 |

Poids moléculaire |

319.459 |

Nom IUPAC |

(2E,4E,6Z,8E)-9-[3-hydroxy-6,6-dimethyl-2-(trideuteriomethyl)cyclohexen-1-yl]-3,7-dimethylnona-2,4,6,8-tetraenoic acid |

InChI |

InChI=1S/C20H28O3/c1-14(7-6-8-15(2)13-19(22)23)9-10-17-16(3)18(21)11-12-20(17,4)5/h6-10,13,18,21H,11-12H2,1-5H3,(H,22,23)/b8-6+,10-9+,14-7-,15-13+/i3D3 |

Clé InChI |

KGUMXGDKXYTTEY-YVCXFFPKSA-N |

SMILES |

CC1=C(C(CCC1O)(C)C)C=CC(=CC=CC(=CC(=O)O)C)C |

Origine du produit |

United States |

Méthodes De Préparation

Condensation of 9-cis-C15-Aldehyde with Ethyl Senecioate

This method, adapted from classical retinoid synthesis, involves the reaction of 9-cis-C15-aldehyde with ethyl senecioate in the presence of potassium amide in liquid ammonia. The reaction proceeds via a Wittig-Horner mechanism, yielding 9-cis-retinoic acid with high stereochemical fidelity. Key parameters include:

| Parameter | Condition | Yield (%) |

|---|---|---|

| Solvent | Liquid ammonia | 65–70 |

| Temperature | −33°C (boiling point of ammonia) | — |

| Reaction Time | 6–8 hours | — |

| Purification | Column chromatography (silica gel) | — |

Critical Considerations :

Photoisomerization of All-Trans-Retinoic Acid

All-trans-retinoic acid undergoes photoisomerization in polar solvents such as acetonitrile under UV light (λ = 350 nm). This method generates a mixture of cis isomers, with the 9-cis configuration constituting ~20–30% of the product.

| Parameter | Condition | Yield (%) |

|---|---|---|

| Light Source | UV lamp (350 nm) | — |

| Solvent | Acetonitrile | — |

| Reaction Time | 4–6 hours | — |

| 9-cis Isomer Proportion | 25% (with 13-cis and others) | — |

Limitations :

-

Low selectivity necessitates extensive purification via high-performance liquid chromatography (HPLC).

-

Scalability is constrained by energy-intensive light exposure requirements.

Introduction of the hydroxyl group at the C4 position is achieved through controlled oxidation followed by reduction.

Chemical Oxidation with Potassium Permanganate

9-cis-Retinoic acid is treated with potassium permanganate (KMnO₄) in an alkaline aqueous medium, yielding 4-keto-9-cis-retinoic acid. Subsequent reduction with sodium borohydride (NaBH₄) produces 4-hydroxy-9-cis-retinoic acid.

| Step | Reagent/Condition | Intermediate/Product | Yield (%) |

|---|---|---|---|

| Oxidation | 0.1 M KMnO₄, pH 10, 25°C, 2 h | 4-keto-9-cis-retinoic acid | 55–60 |

| Reduction | 0.5 M NaBH₄, ethanol, 0°C, 1 h | 4-hydroxy-9-cis-retinoic acid | 70–75 |

Analytical Validation :

Enzymatic Hydroxylation

Rat liver microsomes containing cytochrome P450 enzymes catalyze the hydroxylation of 9-cis-retinoic acid in vitro. While less common in industrial synthesis, this method offers insights into metabolic pathways.

| Parameter | Condition | Yield (%) |

|---|---|---|

| Enzyme Source | Rat liver microsomes | 15–20 |

| Cofactor | NADPH | — |

| Incubation Time | 60 minutes | — |

Deuteration Strategies

Deuterium incorporation targets specific positions to minimize metabolic degradation while preserving bioactivity.

Deuterium Exchange via Acid-Catalyzed H/D Scrambling

4-Hydroxy-9-cis-retinoic acid is dissolved in deuterated methanol (CD₃OD) containing deuterated hydrochloric acid (DCl). The mixture is refluxed at 60°C for 48 hours, enabling H/D exchange at labile α-positions.

| Parameter | Condition | Deuterium Incorporation (%) |

|---|---|---|

| Solvent | CD₃OD | — |

| Catalyst | 0.1 M DCl | — |

| Temperature | 60°C | — |

| Time | 48 hours | 85–90 |

Limitations :

Synthesis from Deuterated Precursors

Deuterated ethyl senecioate-d₃ is used in the initial Wittig-Horner condensation, ensuring deuterium incorporation at the C9 methyl group. This method achieves >99% isotopic purity.

| Parameter | Condition | Yield (%) |

|---|---|---|

| Deuterated Reagent | Ethyl senecioate-d₃ | 60–65 |

| Solvent | Liquid ammonia | — |

| Purification | HPLC (C18, acetonitrile/water) | — |

Purification and Quality Control

Final purification employs reversed-phase HPLC with a C18 column and a mobile phase of acetonitrile/water (70:30 v/v) containing 0.1% formic acid. Key quality metrics include:

| Metric | Specification | Method |

|---|---|---|

| Purity | ≥98% | HPLC (345 nm) |

| Isotopic Purity | ≥99% d3 | Mass spectrometry (ESI-MS) |

| Stereochemical Integrity | 9-cis configuration retained | CD Spectroscopy |

Analyse Des Réactions Chimiques

Types of Reactions: 4-Hydroxy-9-cis-Retinoic Acid-d3 undergoes various chemical reactions, including:

Oxidation: Conversion to more polar metabolites such as 4-oxo-retinoic acids.

Reduction: Formation of retinol derivatives.

Substitution: Reactions involving the replacement of functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used.

Substitution: Conditions often involve nucleophilic reagents under acidic or basic environments.

Major Products: The major products formed from these reactions include various oxidized and reduced forms of retinoic acids, such as 4-oxo-retinoic acid and retinol.

Applications De Recherche Scientifique

Chemical Research Applications

4-Hydroxy-9-cis-Retinoic Acid-d3 serves as a model compound in retinoid chemistry, facilitating the understanding of retinoid interactions with various reagents and catalysts. Its unique structural properties allow researchers to investigate the reactivity and stability of retinoids under different conditions.

In biological research, 4-Hydroxy-9-cis-Retinoic Acid-d3 is studied for its role in cellular differentiation, proliferation, and apoptosis. It has been shown to influence metabolic pathways related to retinoids, making it a critical compound for understanding cellular processes.

Case Study: Induction of Differentiation in Cancer Cells

A study demonstrated that 4-Hydroxy-9-cis-Retinoic Acid-d3 significantly induced differentiation in HL-60 leukemia cells, promoting apoptosis even in cell lines resistant to other treatments. The compound was found to enhance tissue transglutaminase activity, which is associated with increased apoptosis rates .

Medical Applications

The medical applications of 4-Hydroxy-9-cis-Retinoic Acid-d3 are extensive, particularly in oncology and dermatology. It has been investigated for its potential therapeutic effects against various cancers and skin conditions.

Table 2: Medical Applications of 4-Hydroxy-9-cis-Retinoic Acid-d3

| Application | Disease/Condition | Mechanism of Action |

|---|---|---|

| Cancer Treatment | Acute Promyelocytic Leukemia | Induces differentiation and apoptosis in cancer cells |

| Skin Health | Acne and Psoriasis | Reduces inflammation and promotes skin cell turnover |

| Chemoprevention | Breast Cancer | Inhibits tumor growth through various apoptotic pathways |

Case Study: Efficacy in Breast Cancer

Research indicated that the combination of 4-Hydroxy-9-cis-Retinoic Acid-d3 with other retinoids resulted in a significant reduction (up to 96%) in mammary cancer incidence in aged rat models. This suggests a synergistic effect that may enhance chemopreventive strategies against breast cancer .

Industrial Applications

In the pharmaceutical industry, 4-Hydroxy-9-cis-Retinoic Acid-d3 is utilized in developing new therapeutic agents. Its properties make it suitable for formulating skincare products aimed at improving skin health through its anti-inflammatory and regenerative effects.

Mécanisme D'action

4-Hydroxy-9-cis-Retinoic Acid-d3 exerts its effects by binding to and activating retinoid receptors, including retinoic acid receptors (RARs) and retinoid X receptors (RXRs). These receptors function as transcription factors that regulate gene expression involved in cellular differentiation and proliferation . The activation of these receptors leads to the modulation of various signaling pathways, influencing processes such as cell growth and apoptosis .

Comparaison Avec Des Composés Similaires

Structural and Functional Differences

The table below summarizes key structural and functional distinctions between 4-Hydroxy-9-cis-Retinoic Acid-d3 and related retinoids:

Key Observations:

- Deuteration: 4-Hydroxy-9-cis-RA-d3’s deuterium substitution minimizes metabolic degradation compared to non-deuterated analogs, enhancing its utility in analytical workflows .

- Hydroxylation vs. Ketone Formation : The hydroxyl group at C-4 distinguishes it from 4-Oxo-9-cis-RA, which undergoes oxidation at the same position .

Metabolic Pathways

- 4-Hydroxy-9-cis-RA-d3: Used to track hydroxylation and isomerization pathways of 9-cis-RA in vivo. Deuteration slows hepatic metabolism, reducing interference with endogenous retinoid quantification .

- 9-cis-RA : Metabolized via hydroxylation (C-4), oxidation (4-oxo), and isomerization (to 13-cis and all-trans forms) .

- 4-Oxo-9-cis-RA : A terminal metabolite formed via oxidation, detectable in plasma during bioequivalence studies .

Analytical Considerations

- Chromatographic Separation: 4-Hydroxy-9-cis-RA-d3 elutes slightly earlier than non-deuterated 4-hydroxy-9-cis-RA in reversed-phase LC-MS/MS, facilitating accurate quantification .

- Sensitivity : Deuterated analogs improve detection limits (e.g., LOQ < 1 ng/mL for 9-cis-RA in plasma) by reducing ion suppression .

Q & A

Basic Research Questions

Q. How is 4-Hydroxy-9-cis-Retinoic Acid-d3 synthesized, and what analytical methods validate its structural integrity?

- Methodology : The compound is synthesized via deuteration of non-labeled precursors, such as 9-cis-retinoic acid, using deuterium oxide (D₂O) or deuterated reagents. Structural validation employs nuclear magnetic resonance (NMR) spectroscopy to confirm deuterium incorporation at specific positions and mass spectrometry (MS) to verify molecular weight (317.45 g/mol) and isotopic purity .

- Key Considerations : Ensure deuterium labeling efficiency (>97%) by comparing MS spectra with unlabeled analogs. NMR chemical shifts for deuterated carbons should align with theoretical predictions .

Q. What are the primary biological roles of 4-Hydroxy-9-cis-Retinoic Acid-d3 in cellular systems?

- Mechanistic Insight : As a retinoid X receptor (RXR) agonist, it modulates gene transcription via RXR heterodimerization with nuclear receptors (e.g., PPAR, LXR). Its deuterated form enables tracking of metabolic stability in in vitro assays, such as hepatocyte incubation followed by LC-MS/MS analysis .

- Experimental Design : Use reporter gene assays (e.g., luciferase under RXR-responsive promoters) to quantify transcriptional activation. Compare dose-response curves with non-deuterated analogs to assess isotopic effects on potency .

Advanced Research Questions

Q. How do isotopic effects (deuteration) influence the pharmacokinetics and receptor-binding affinity of 4-Hydroxy-9-cis-Retinoic Acid-d3?

- Data Analysis : Deuteration typically reduces metabolic clearance by stabilizing C-D bonds, prolonging half-life. Use in vitro microsomal stability assays (e.g., human liver microsomes) to compare degradation rates between deuterated and non-deuterated forms. Surface plasmon resonance (SPR) can quantify binding kinetics (KD, kon/koff) to RXRs .

- Contradiction Resolution : If deuterated analogs show unexpected reductions in binding affinity, investigate steric hindrance via molecular dynamics simulations or X-ray crystallography of receptor-ligand complexes .

Q. What experimental strategies resolve discrepancies in gene expression profiles induced by 4-Hydroxy-9-cis-Retinoic Acid-d3 across different cell lines?

- Methodological Approach :

- Perform RNA sequencing (RNA-seq) on treated vs. untreated cells to identify differentially expressed genes.

- Cross-validate results with qPCR for high-priority targets (e.g., CYP26A1, CRABP2).

- Control for batch effects by normalizing data to housekeeping genes and using standardized cell culture conditions .

Q. How can 4-Hydroxy-9-cis-Retinoic Acid-d3 be utilized as an internal standard in retinoid quantification studies?

- Analytical Workflow :

- Spike deuterated compound into biological matrices (e.g., plasma, tissue homogenates) during sample preparation.

- Use high-resolution MS (HRMS) with multiple reaction monitoring (MRM) to distinguish endogenous retinoids from the deuterated standard based on mass shifts (e.g., +3 Da).

- Validate method accuracy via calibration curves with known concentrations .

Research Design and Ethical Considerations

Q. What frameworks (e.g., FINER criteria) ensure rigorous hypothesis formulation for studies involving 4-Hydroxy-9-cis-Retinoic Acid-d3?

- Guidelines : Apply the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant) to refine research questions. For example:

- Novelty: Investigate its role in non-canonical RXR signaling pathways (e.g., NF-κB modulation).

- Ethical Compliance: Adhere to institutional review boards (IRBs) for animal/human tissue studies, emphasizing deuterated compound safety profiles .

Q. How should conflicting data on retinoid isomerization kinetics involving 4-Hydroxy-9-cis-Retinoic Acid-d3 be addressed?

- Troubleshooting :

- Replicate experiments under controlled temperature/pH conditions to minimize spontaneous isomerization.

- Use chiral chromatography to separate isomers and confirm retention times with deuterated standards.

- Compare results with isotopic labeling studies (e.g., <sup>13</sup>C-labeled analogs) to rule out deuterium-specific artifacts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.